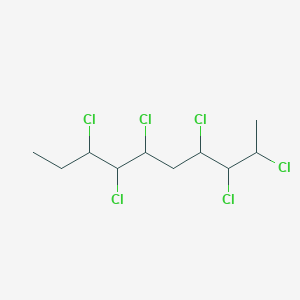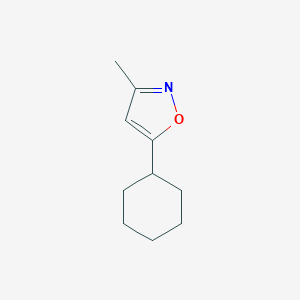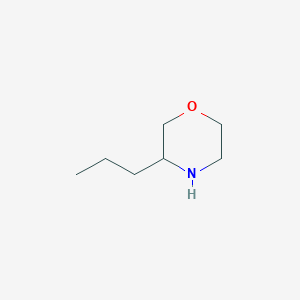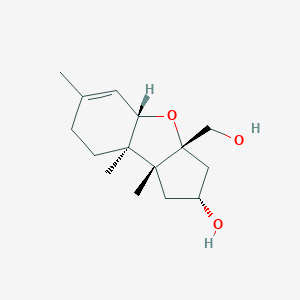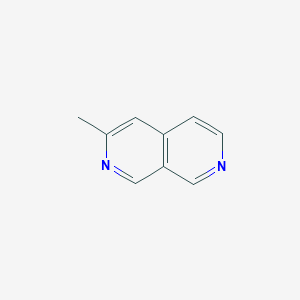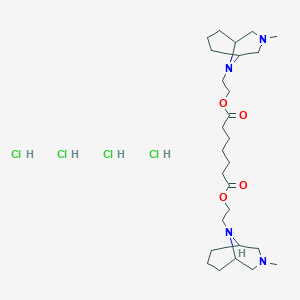
Pimelic acid, bis(2-(3-methyl-3,9-diazabicyclo(3.3.1)non-9-yl)ethyl) ester, hydrochloride, hydrate (1:4:4)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pimelic acid, bis(2-(3-methyl-3,9-diazabicyclo(3.3.1)non-9-yl)ethyl) ester, hydrochloride, hydrate (1:4:4) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Mechanism of Action
Pimelic acid, bis(2-(3-methyl-3,9-diazabicyclo(3.3.1)non-9-yl)ethyl) ester, hydrochloride, hydrate (1:4:4) forms covalent bonds with amino and carboxyl groups of proteins and nucleic acids, leading to the formation of stable cross-linked structures. This cross-linking can alter the physical and chemical properties of the biomolecules, leading to changes in their function and stability.
Biochemical and Physiological Effects:
Pimelic acid, bis(2-(3-methyl-3,9-diazabicyclo(3.3.1)non-9-yl)ethyl) ester, hydrochloride, hydrate (1:4:4) has been shown to have minimal cytotoxicity and biocompatibility in vitro and in vivo. It has also been shown to enhance the mechanical properties of hydrogels and scaffolds, leading to improved tissue regeneration. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of using pimelic acid, bis(2-(3-methyl-3,9-diazabicyclo(3.3.1)non-9-yl)ethyl) ester, hydrochloride, hydrate (1:4:4) in lab experiments is its ability to cross-link biomolecules in a controlled and reversible manner. This allows for the development of biomaterials with tunable properties. However, the use of this compound can also lead to non-specific cross-linking, which can affect the function of the biomolecules and lead to unwanted side effects.
Future Directions
There are several future directions for the use of pimelic acid, bis(2-(3-methyl-3,9-diazabicyclo(3.3.1)non-9-yl)ethyl) ester, hydrochloride, hydrate (1:4:4) in scientific research. One potential direction is the development of new biomaterials with improved properties for tissue engineering and drug delivery applications. Another direction is the development of new fluorescent probes for bioimaging and biosensing applications. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in other research fields.
Synthesis Methods
Pimelic acid, bis(2-(3-methyl-3,9-diazabicyclo(3.3.1)non-9-yl)ethyl) ester, hydrochloride, hydrate (1:4:4) can be synthesized by reacting pimelic acid with 2-(3-methyl-3,9-diazabicyclo(3.3.1)non-9-yl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product can then be purified by crystallization or column chromatography.
Scientific Research Applications
Pimelic acid, bis(2-(3-methyl-3,9-diazabicyclo(3.3.1)non-9-yl)ethyl) ester, hydrochloride, hydrate (1:4:4) has been widely used in scientific research due to its ability to act as a cross-linking agent for proteins and nucleic acids. It has been used in the development of various biomaterials such as hydrogels, nanoparticles, and scaffolds for tissue engineering and drug delivery applications. It has also been used in the synthesis of fluorescent probes for bioimaging and biosensing applications.
properties
CAS RN |
19847-08-6 |
|---|---|
Product Name |
Pimelic acid, bis(2-(3-methyl-3,9-diazabicyclo(3.3.1)non-9-yl)ethyl) ester, hydrochloride, hydrate (1:4:4) |
Molecular Formula |
C27H52Cl4N4O4 |
Molecular Weight |
638.5 g/mol |
IUPAC Name |
bis[2-(3-methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl] heptanedioate;tetrahydrochloride |
InChI |
InChI=1S/C27H48N4O4.4ClH/c1-28-18-22-8-6-9-23(19-28)30(22)14-16-34-26(32)12-4-3-5-13-27(33)35-17-15-31-24-10-7-11-25(31)21-29(2)20-24;;;;/h22-25H,3-21H2,1-2H3;4*1H |
InChI Key |
AZCAYVGDYSGPJJ-UHFFFAOYSA-N |
SMILES |
CN1CC2CCCC(C1)N2CCOC(=O)CCCCCC(=O)OCCN3C4CCCC3CN(C4)C.Cl.Cl.Cl.Cl |
Canonical SMILES |
CN1CC2CCCC(C1)N2CCOC(=O)CCCCCC(=O)OCCN3C4CCCC3CN(C4)C.Cl.Cl.Cl.Cl |
synonyms |
bis[2-(7-methyl-7,9-diazabicyclo[3.3.1]non-9-yl)ethyl] heptanedioate t etrahydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one](/img/structure/B33709.png)
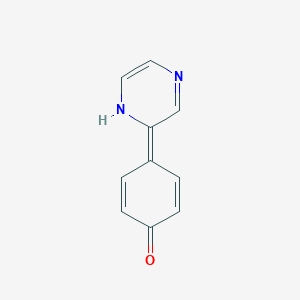
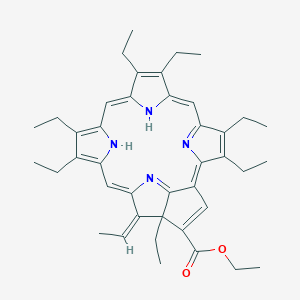
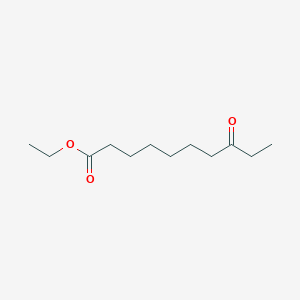
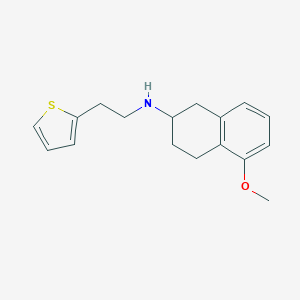
![N-[(Z)-1,2-diphenylethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B33724.png)
